molecular formula C15H21N5O5 B2449616 Ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate CAS No. 847409-40-9

Ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate

Cat. No. B2449616
CAS RN: 847409-40-9
M. Wt: 351.363
InChI Key: QUVXKQVXHNZRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The ethyl acetate group could potentially make this compound an ester .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the purine and morpholine rings. These rings are likely to influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the morpholine ring could potentially undergo reactions at the nitrogen atom, and the ester group could be hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase its solubility in water .

Scientific Research Applications

Synthesis and Biological Activities

  • Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates have been synthesized, showing significant antiplatelet and antioxidant properties. These compounds are characterized by low toxic risks and good topological polar surface area, indicating their potential as promising compounds in various biological applications (Gurevich et al., 2020).

Antifungal Agents

  • Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, including similar morpholine structures, have demonstrated broad-spectrum antifungal properties against various Candida and Aspergillus species. These compounds have been optimized for better plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).

COX-2 Inhibition

  • Novel 2-(2-arylmorpholino-4-yl)ethyl esters of indomethacin, related in structure, have been developed, displaying moderate to good selective cyclooxygenase (COX-2) inhibition. Subtle structural changes significantly impact the inhibitory properties of these compounds (Shi et al., 2012).

Supramolecular Inclusion Complexes

  • Studies on 7-[2-(morpholin-4-yl)ethyl]-3-(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonane, a compound with a similar morpholine structure, showed its ability to form inclusion complexes with cyclodextrins. This is significant for understanding molecular interactions and potential drug delivery applications (Seilkhanov et al., 2015).

Antimicrobial Activity

  • Synthesis of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, a related compound, demonstrated activity against various bacterial and fungal species. Its crystal structure plays a role in its antimicrobial properties (Attia et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a morpholine ring act by interfering with biological signaling pathways .

properties

IUPAC Name

ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5/c1-3-25-11(21)9-20-10(8-19-4-6-24-7-5-19)16-13-12(20)14(22)17-15(23)18(13)2/h3-9H2,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVXKQVXHNZRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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